4-Fluoro-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one
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Overview
Description
4-Fluoro-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one is a boronic acid ester derivative. This compound is notable for its unique structure, which includes a benzo[d]oxazol-2(3H)-one core substituted with a fluoro and methyl group, as well as a dioxaborolan moiety. Such compounds are often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their ability to form carbon-carbon bonds efficiently.
Preparation Methods
The synthesis of 4-Fluoro-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one typically involves a multi-step process. One common method includes:
Starting Material Preparation: The synthesis begins with the preparation of the benzo[d]oxazol-2(3H)-one core, which is then functionalized with fluoro and methyl groups.
Borylation Reaction: The functionalized benzo[d]oxazol-2(3H)-one is then subjected to a borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst. This step introduces the dioxaborolan moiety.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity
Chemical Reactions Analysis
4-Fluoro-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol.
Oxidation: The boronic ester group can be oxidized to form the corresponding phenol using oxidizing agents like hydrogen peroxide.
Substitution Reactions: The fluoro group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the fluoro group
Scientific Research Applications
4-Fluoro-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one has several applications in scientific research:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Medicinal Chemistry: This compound is used in the development of pharmaceuticals, where it serves as a building block for the synthesis of drug candidates.
Material Science: It is used in the preparation of advanced materials, such as polymers and electronic materials, due to its unique structural properties
Mechanism of Action
The mechanism of action of 4-Fluoro-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one primarily involves its role as a boronic acid ester. In Suzuki-Miyaura coupling reactions, the boronic ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination, ultimately yielding the coupled product .
Comparison with Similar Compounds
4-Fluoro-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one can be compared to other boronic acid esters, such as:
4-Fluoro-2-methyl-1-(1-methylethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole: This compound has a similar boronic ester group but differs in the core structure, which is a benzo[d]imidazole instead of a benzo[d]oxazol-2(3H)-one.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound features a pyridine ring instead of a benzo[d]oxazol-2(3H)-one core, but also contains the dioxaborolan moiety.
tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate: This compound includes a piperidine ring and a tert-butyl ester group, making it structurally distinct from the benzo[d]oxazol-2(3H)-one derivative.
Properties
Molecular Formula |
C14H17BFNO4 |
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Molecular Weight |
293.10 g/mol |
IUPAC Name |
4-fluoro-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C14H17BFNO4/c1-13(2)14(3,4)21-15(20-13)8-6-9(16)11-10(7-8)19-12(18)17(11)5/h6-7H,1-5H3 |
InChI Key |
URZZQNTWGARPOS-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(=C2)F)N(C(=O)O3)C |
Origin of Product |
United States |
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